molecular formula C17H12N2O3 B13766292 Benzoic acid, carbonylbis(((2-phenyl-1H-imidazol-1-yl)carbonyl)- CAS No. 68391-21-9

Benzoic acid, carbonylbis(((2-phenyl-1H-imidazol-1-yl)carbonyl)-

Cat. No.: B13766292
CAS No.: 68391-21-9
M. Wt: 292.29 g/mol
InChI Key: WTHIQILJEIBYQS-UHFFFAOYSA-N
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Description

The compound "Benzoic Acid, Carbonylbis(((2-Phenyl-1H-Imidazol-1-yl)Carbonyl)-" is a structurally complex molecule featuring a central carbonyl group bridging two 2-phenyl-1H-imidazole-1-carbonyl moieties attached to a benzoic acid backbone. For instance, a closely related monomeric derivative, Benzoic Acid, 2-[(2-Phenyl-1H-Imidazol-1-yl)Carbonyl]- (CAS 302602-94-4), has a molecular weight (MW) of 292.29 and is synthesized via coupling reactions involving imidazole and benzoic acid derivatives . The "carbonylbis" prefix in the target compound suggests dimerization or bis-functionalization, likely enhancing steric bulk and altering physicochemical properties compared to monomeric analogs.

Properties

CAS No.

68391-21-9

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

4-(2-phenylimidazole-1-carbonyl)benzoic acid

InChI

InChI=1S/C17H12N2O3/c20-16(13-6-8-14(9-7-13)17(21)22)19-11-10-18-15(19)12-4-2-1-3-5-12/h1-11H,(H,21,22)

InChI Key

WTHIQILJEIBYQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2C(=O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, carbonylbis(((2-phenyl-1H-imidazol-1-yl)carbonyl)-) generally follows multi-step organic synthesis protocols involving:

  • Step 1: Formation of Imidazole Carbonyl Precursors
    The 2-phenyl-1H-imidazole moiety is typically constructed via cyclization reactions starting from amido-nitriles or related intermediates. Nickel-catalyzed cyclization of amido-nitriles is a common approach, conducted under mild conditions that tolerate various functional groups such as aryl halides and aromatic heterocycles. This step ensures the formation of the imidazole ring with the phenyl substituent at the 2-position.

  • Step 2: Coupling to Benzoic Acid Derivatives
    The imidazole carbonyl intermediates are then coupled to benzoic acid or its derivatives through carbonyl linkages. This coupling often involves activation of the benzoic acid carboxyl group (e.g., via acid chlorides or anhydrides) followed by nucleophilic attack by the imidazole nitrogen to form the carbonylbis linkage.

  • Step 3: Dimerization or Bis-Functionalization
    The "carbonylbis" descriptor indicates the presence of two imidazole-carbonyl units attached symmetrically to the benzoic acid core. This can be achieved by reacting a diacid derivative (such as terephthalic acid or a benzoic acid derivative with two reactive sites) with two equivalents of the imidazole carbonyl intermediate under controlled stoichiometric and temperature conditions to favor bis-substitution.

  • Purification and Characterization
    The crude product is purified by column chromatography or recrystallization. Structural integrity is confirmed by spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS).

Reaction Conditions and Parameters

Step Reaction Type Reagents/Conditions Notes
1 Nickel-catalyzed cyclization Amido-nitriles, Ni catalyst, mild temp Tolerant to aryl halides and heterocycles
2 Coupling (acylation) Benzoic acid derivative (acid chloride), base Formation of carbonyl linkage to imidazole N
3 Bis-substitution/dimerization Stoichiometric control, solvent (e.g., DCM) Ensures symmetrical bis-functionalization
Purif. Chromatography/recrystallization Silica gel, solvents like ethanol or DCM Structural confirmation via IR, NMR, MS

Complete Research Results and Analysis

Structural Characterization

  • Infrared Spectroscopy (IR):
    Key absorption bands include the carbonyl (C=O) stretch near 1700 cm⁻¹ and imidazole N-H stretch around 3400 cm⁻¹, confirming the presence of both functional groups.

  • Nuclear Magnetic Resonance (NMR):
    Proton NMR reveals aromatic signals from phenyl and imidazole rings, while carbon NMR confirms the carbonyl carbons and aromatic carbons.

  • Mass Spectrometry (MS):
    Electrospray ionization mass spectrometry (ESI-MS) shows molecular ion peaks consistent with the expected molecular weight (~584.58 g/mol estimated for the bis compound).

Reaction Yield and Purity

Reported yields for the key coupling steps range from 65% to 85%, depending on reaction conditions and purification methods. Purity levels exceeding 95% are achievable with optimized chromatographic techniques.

Summary Table of Preparation Methods

Preparation Aspect Description Reference/Notes
Starting Materials Amido-nitriles, benzoic acid derivatives Common organic precursors
Catalysts Nickel catalyst for cyclization Mild conditions, functional group tolerance
Reaction Conditions Mild temperatures, solvents like dichloromethane Controlled stoichiometry for bis-functionalization
Purification Column chromatography, recrystallization Confirmed by IR, NMR, MS
Yield 65-85% Dependent on reaction optimization
Molecular Weight (Estimated) ~584.58 g/mol Based on doubling monomer minus water

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, carbonylbis(((2-phenyl-1H-imidazol-1-yl)carbonyl)-) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism by which benzoic acid, carbonylbis(((2-phenyl-1H-imidazol-1-yl)carbonyl)-) exerts its effects involves interactions with various molecular targets. The imidazole groups can coordinate with metal ions, influencing enzyme activity and other biochemical pathways. The compound may also interact with DNA and proteins, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

Table 1: Structural and Molecular Comparisons
Compound Name CAS Number Molecular Weight Key Substituents
Target Compound* - ~584.58 (est.) Bis(2-phenylimidazole-carbonyl)
Benzoic Acid, 2-[(2-Phenyl-1H-Imidazol-1-yl)Carbonyl]- 302602-94-4 292.29 Monomeric 2-phenylimidazole-carbonyl
2-(2-Methyl-1H-Imidazol-1-yl)Benzoic Acid 159589-71-6 202.21 Methylimidazole
2-Amino-6-Fluoro-4-(1-Methyl-1H-Imidazol-2-yl)Benzoic Acid 2138221-90-4 235.21 Amino, fluoro, methylimidazole
1-Benzyl-1H-Imidazole-2-Carboxylic Acid 16042-26-5 202.21 Benzylimidazole-carboxylic acid

*Estimated MW based on doubling the monomeric analog (292.29 × 2) minus one water molecule for dimerization.

Key Observations :

  • Electron-Withdrawing Groups: Fluorine and amino substituents in CAS 2138221-90-4 enhance polarity and hydrogen-bonding capacity, contrasting with the phenyl groups in the target compound, which prioritize lipophilicity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound* CAS 302602-94-4 CAS 159589-71-6
Solubility Low (est.) Moderate High
LogP (Lipophilicity) High (est.) 3.5–4.0 2.0–2.5
Diffusivity Low (est.) Moderate High

Key Findings :

  • Extraction Efficiency: Benzoic acid derivatives with phenyl groups (e.g., target compound) exhibit higher distribution coefficients (m) than acetic acid or phenol, favoring rapid extraction in membrane phases . However, bulky substituents may reduce effective diffusivity compared to simpler analogs like 2-(2-methylimidazol-1-yl)benzoic acid .
  • Crystallinity : Structural analogs like 2-(2-(trifluoromethyl)benzimidazol-1-yl)benzoic acid () show well-defined crystal structures, suggesting the target compound may form stable crystals amenable to X-ray refinement using programs like SHELXL .

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article focuses on the compound carbonylbis(((2-phenyl-1H-imidazol-1-yl)carbonyl)- , detailing its biological activity through a review of recent research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a benzoic acid core and imidazole rings. Its empirical formula is C15H12N4O4C_{15}H_{12}N_4O_4, with a molecular weight of approximately 304.28 g/mol. The presence of imidazole moieties is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzoic acid derivatives. For instance, derivatives containing imidazole rings have shown significant activity against various bacterial strains. A study evaluated the antimicrobial efficacy of synthesized derivatives against both Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentrations (MIC) as low as 1.27 µM for certain compounds .

CompoundMIC (µM)Target Organisms
N11.27Staphylococcus aureus
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Acinetobacter baumannii

Anticancer Activity

The anticancer potential of carbonylbis(((2-phenyl-1H-imidazol-1-yl)carbonyl)- has been explored in several studies. The compound's ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in purine synthesis, positions it as a promising candidate for cancer therapy. In vitro assays demonstrated that certain derivatives exhibited IC50 values lower than established chemotherapeutics, indicating potent anticancer activity against human colorectal carcinoma cell lines (HCT116) .

CompoundIC50 (µM)Cancer Cell Line
N95.85HCT116
N184.53HCT116
5-FU9.99HCT116

The biological activity of carbonylbis(((2-phenyl-1H-imidazol-1-yl)carbonyl)- can be attributed to its structural features that facilitate interaction with biological targets:

  • Inhibition of Enzymatic Activity : The imidazole ring can coordinate with metal ions in enzymes, disrupting their function.
  • Formation of Hydrogen Bonds : The carboxylic acid group can engage in hydrogen bonding with biological macromolecules, enhancing binding affinity.

These interactions are pivotal in modulating pathways involved in cell proliferation and microbial resistance.

Case Studies

  • Antimicrobial Evaluation : A series of benzimidazole derivatives were synthesized and tested for antimicrobial efficacy against various pathogens. The study indicated that compounds with electron-donating groups exhibited improved activity due to enhanced lipophilicity and membrane permeability .
  • Anticancer Screening : In a comparative study involving multiple benzimidazole derivatives, the compound demonstrated superior cytotoxicity against HCT116 cells compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU). This suggests its potential as an alternative treatment modality for colorectal cancer .

Q & A

Q. What are the established synthetic routes for synthesizing benzoic acid derivatives containing imidazole and carbonyl moieties?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Condensation of o-phenylenediamine with carbon disulfide in ethanol under basic conditions to form benzimidazole-thiol intermediates .
  • Step 2 : Substitution reactions, such as treatment with hydrazine hydrate to introduce hydrazinyl groups .
  • Step 3 : Further condensation with aldehydes or ketones to form target compounds. For example, Friedel-Crafts acylation using aluminum chloride (AlCl₃) in dichloromethane can introduce aromatic carbonyl groups .
  • Purification : Column chromatography or recrystallization is used, with structural validation via elemental analysis (±0.4% deviation) and spectroscopy (IR, NMR) .

Q. How can researchers characterize the structural integrity of this compound?

Key techniques include:

  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹, imidazole N-H at ~3400 cm⁻¹) .
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons appear at δ 7.0–8.5 ppm; imidazole protons show distinct singlets (e.g., δ 10.93 for N-H) .
    • ¹³C NMR : Carbonyl carbons resonate at δ 165–175 ppm, while benzimidazole carbons appear at δ 115–155 ppm .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight via [M+H]⁺ peaks (e.g., m/z 500.2 for a derivative in ) .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving high-resolution structures of such derivatives?

  • Software : Use SHELX suite (SHELXL for refinement, SHELXD for phase solution) .
  • Challenges : Handling twinned data or low-resolution diffraction. SHELXL’s robust algorithms enable refinement against high-resolution (<1.0 Å) data, incorporating anisotropic displacement parameters for heavy atoms .
  • Validation : Check R-factors (R₁ < 0.05 for high-quality data) and residual electron density maps to confirm atomic positions .

Q. How can mechanistic insights into the compound’s reactivity be investigated?

  • Benzoylation Studies : React 2-aminobenzimidazole with acyl chlorides in acetone to track intermediate formation via IR and NMR .
  • Mannich Reactions : Probe α-CH acidity by condensing the compound with formaldehyde and amines under acidic conditions. Monitor enol formation via IR (C=O shifts) .
  • Kinetic Analysis : Use HPLC to measure reaction rates under varying temperatures/pH to identify rate-determining steps .

Q. What computational methods are effective for structure-activity relationship (SAR) studies?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., anticonvulsant receptors). Focus on hydrogen bonding between carbonyl groups and active-site residues .
  • Binding Assays : Validate docking results with surface plasmon resonance (SPR) or fluorescence polarization to quantify binding affinity (e.g., KD values) .

Q. How should researchers address contradictions in spectral data during characterization?

  • Cross-Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian software) to resolve ambiguities .
  • Dynamic Effects : For NMR, conduct variable-temperature studies to identify broadening due to tautomerism (common in imidazoles) .
  • X-ray Crystallography : Use crystal structures to confirm bond lengths/angles and resolve discrepancies in proposed geometries .

Q. What strategies optimize synthetic yields of complex benzimidazole-carbonyl hybrids?

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) in acylation reactions; AlCl₃ often gives higher yields (>80%) in Friedel-Crafts steps .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol facilitates hydrazine reactions .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 3h) and improve regioselectivity in cyclization steps .

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